ML192

Description

Structure

3D Structure

Properties

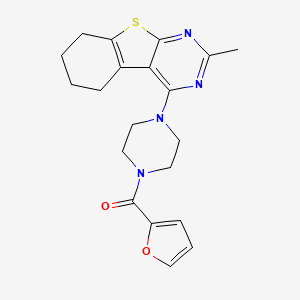

IUPAC Name |

furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-21-18(17-14-5-2-3-7-16(14)27-19(17)22-13)23-8-10-24(11-9-23)20(25)15-6-4-12-26-15/h4,6,12H,2-3,5,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPDARVUXXOYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Inhibition of Kir2.1 Channels by ML133

A Note on Nomenclature: While the initial topic specified "ML192," extensive investigation of scientific literature and chemical databases did not yield a specific Kir2.1 inhibitor with this designation. The prominent and well-characterized inhibitor of Kir2.1 channels from the Molecular Libraries Program is ML133 (PubChem CID: 781301). It is highly probable that "this compound" is a typographical error or an alternative internal identifier for ML133. This guide will, therefore, focus on the substantial body of research available for ML133.

Executive Summary

The inward-rectifier potassium channel Kir2.1, encoded by the KCNJ2 gene, is a critical determinant of resting membrane potential and cellular excitability in a variety of tissues, including the heart, brain, and skeletal muscle.[1] Dysregulation of Kir2.1 function is implicated in several channelopathies, such as Andersen-Tawil syndrome, making it a compelling target for therapeutic intervention. ML133 is a potent and selective small-molecule inhibitor of the Kir2.x family of channels. This document provides a comprehensive technical overview of the mechanism of action of ML133 on Kir2.1 channels, intended for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of its inhibitory activity, detailed experimental methodologies for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Inhibition Profile of ML133 on Kir2.1 Channels

The inhibitory potency of ML133 on Kir2.1 channels is notably dependent on the extracellular pH, a characteristic that provides clues to its mechanism of action. The compound is more potent at alkaline pH.

| Parameter | Value | Conditions | Reference |

| IC50 | 1.8 µM | pH 7.4 | [1] |

| IC50 | 0.29 µM (290 nM) | pH 8.5 | [1] |

| IC50 | 9.1 µM | pH 6.5 | [1] |

| Hill Slope | >1 | pH 6.5, 7.4, 8.5 | [1] |

The Hill slopes being greater than one suggest a potential cooperative binding mechanism, where the binding of one ML133 molecule may influence the binding of subsequent molecules to the channel.[1]

Mechanism of Action: An Intracellular Blockade

Key Molecular Determinants of ML133 Binding

Site-directed mutagenesis studies have pinpointed two critical amino acid residues within the second transmembrane domain (M2) of the Kir2.1 channel that are essential for the high-affinity binding of ML133.

| Residue | Location | Significance for ML133 Inhibition |

| Aspartate 172 (D172) | M2 Domain | A key determinant of ML133 potency. |

| Isoleucine 176 (I176) | M2 Domain | Crucial for high-affinity binding of ML133. |

The importance of these residues was demonstrated through experiments using chimeric channels of Kir2.1 and the ML133-insensitive Kir1.1 channel. Transferring the D172 and I176 residues from Kir2.1 to their corresponding positions in Kir1.1 was sufficient to confer ML133 sensitivity to the otherwise resistant Kir1.1 channel.

Experimental Protocols

The characterization of ML133's effect on Kir2.1 channels has employed a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human Kir2.1 channels are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Electrophysiology: Whole-Cell Patch Clamp

This technique is the gold standard for characterizing the effects of compounds on ion channel function.

-

Amplifier and Digitizer: Axopatch 200B amplifier and Digidata 1440A digitizer (Molecular Devices).

-

Pipettes: Pulled from borosilicate glass with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Intracellular Solution (Pipette Solution):

-

140 mM KCl

-

1 mM MgCl2

-

10 mM EGTA

-

10 mM HEPES

-

pH adjusted to 7.2 with KOH

-

-

Extracellular Solution (Bath Solution):

-

140 mM KCl

-

2 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

pH adjusted to 6.5, 7.4, or 8.5 with KOH to study pH dependence.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit Kir2.1 currents, voltage steps are applied from -120 mV to +50 mV in 10 mV increments for 500 ms.

-

-

Data Acquisition and Analysis: pCLAMP software (Molecular Devices) is used for data acquisition. Analysis is performed using Clampfit and Origin software. The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay allows for the rapid screening of large compound libraries for Kir2.1 inhibitors.

-

Principle: Kir2.1 channels are permeable to thallium ions (Tl+). The assay uses a Tl+-sensitive fluorescent dye (e.g., FluxOR) that increases its fluorescence upon Tl+ entry into the cells. Inhibitors of Kir2.1 will block Tl+ influx and thus reduce the fluorescent signal.

-

Cell Line: HEK293 cells stably expressing Kir2.1.

-

Assay Buffer:

-

Hanks' Balanced Salt Solution (HBSS)

-

20 mM HEPES

-

pH 7.4

-

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with a Tl+-sensitive fluorescent dye.

-

Test compounds (like ML133) are added to the wells.

-

A stimulus solution containing Tl+ is added to the wells.

-

The change in fluorescence is measured over time using a fluorescence plate reader (e.g., FLIPR or FDSS).

-

The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to the control wells.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug-channel interactions.

-

Method: The QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies) is a common choice.

-

Procedure:

-

The plasmid DNA containing the Kir2.1 gene is used as a template.

-

Primers containing the desired mutation (e.g., D172N) are designed.

-

Polymerase chain reaction (PCR) is performed to amplify the mutated plasmid.

-

The parental, non-mutated DNA is digested using the DpnI enzyme.

-

The mutated plasmid is transformed into competent E. coli for amplification.

-

The sequence of the mutated channel is verified by DNA sequencing.

-

The mutated channel is then expressed in a suitable cell line (e.g., HEK293) for functional characterization using patch-clamp electrophysiology.

-

Visualizing the Mechanism and Workflows

Proposed Signaling Pathway of ML133 Inhibition

References

The Selectivity Profile of ML192: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the selectivity profile of this compound, summarizing its known biological activities and off-target interactions. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of this compound as a chemical probe for studying GPR55 biology and as a potential starting point for therapeutic development. While this compound has been characterized against a focused panel of related receptors, it is important to note that a comprehensive screen against a broad panel of kinases and other GPCRs is not publicly available.

Introduction

GPR55 is an orphan G protein-coupled receptor that has garnered significant interest due to its potential involvement in a variety of physiological and pathological processes, including pain, inflammation, and cancer. The identification and characterization of selective ligands for GPR55 are crucial for elucidating its biological functions and validating it as a therapeutic target. This compound has emerged as a valuable tool compound for this purpose, demonstrating potent antagonism at GPR55. This guide details the known selectivity of this compound, its effects on downstream signaling pathways, and the methodologies used for its characterization.

Selectivity Profile of this compound

The selectivity of this compound has been primarily assessed against GPR55 and a small panel of related receptors, namely GPR35, the cannabinoid receptor 1 (CB1), and the cannabinoid receptor 2 (CB2).

Potency at GPR55

This compound is a potent antagonist of human GPR55, with a reported half-maximal inhibitory concentration (IC50) of 1.1 µM in a β-arrestin recruitment assay.

Selectivity Against Related Receptors

Screening of this compound against GPR35, CB1, and CB2 has demonstrated a selectivity of over 45-fold for GPR55 over these receptors.

Table 1: Quantitative Selectivity Profile of this compound

| Target | Assay Type | Potency (IC50) | Selectivity vs. GPR55 |

| GPR55 | β-Arrestin Recruitment | 1.1 µM | - |

| GPR35 | β-Arrestin Recruitment | > 50 µM | > 45-fold |

| CB1 | β-Arrestin Recruitment | > 50 µM | > 45-fold |

| CB2 | β-Arrestin Recruitment | > 50 µM | > 45-fold |

Effects on Downstream Signaling Pathways

This compound has been shown to inhibit GPR55-mediated downstream signaling events, further confirming its antagonistic activity. Specifically, it inhibits both β-arrestin trafficking and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Table 2: Inhibition of GPR55-Mediated Downstream Signaling by this compound

| Downstream Pathway | Assay Type | Potency (IC50) |

| β-Arrestin Trafficking | LPI-induced β-arrestin translocation | 0.70 µM |

| ERK1/2 Phosphorylation | LPI-induced ERK1/2 phosphorylation | 1.1 µM |

GPR55 Signaling Pathway

The following diagram illustrates the canonical GPR55 signaling pathway and the points of inhibition by this compound.

Caption: GPR55 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the selectivity profile of this compound. It is important to note that the specific details of the protocols used in the primary characterization of this compound are not publicly available.

β-Arrestin Recruitment Assay (Transfluor® Technology)

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor at the plasma membrane.

Caption: Experimental workflow for the β-arrestin recruitment assay.

ERK1/2 Phosphorylation Assay

This assay measures the level of phosphorylated ERK1/2 in response to GPR55 activation and its inhibition by this compound.

Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

Conclusion

This compound is a valuable pharmacological tool for the study of GPR55. It exhibits potent and selective antagonism of GPR55 over the related receptors GPR35, CB1, and CB2. Its ability to inhibit downstream signaling pathways, including β-arrestin recruitment and ERK1/2 phosphorylation, further solidifies its utility as a specific GPR55 antagonist. However, the lack of a publicly available, comprehensive selectivity profile against a broader range of targets represents a significant data gap. Researchers utilizing this compound should be aware of this limitation and consider performing additional selectivity screening to ensure the specificity of their findings, particularly in complex biological systems. This guide provides a foundational understanding of the selectivity of this compound to aid in the design and interpretation of future studies.

ML192: A Potent and Selective Chemical Probe for Kir2.1 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, plays a crucial role in maintaining the resting membrane potential and modulating cellular excitability in a variety of tissues, including the heart, brain, and skeletal muscle.[1][2][3] Its dysfunction is linked to several channelopathies, such as Andersen-Tawil syndrome, short QT syndrome, and long QT syndrome, making it a significant target for therapeutic intervention.[2][3] The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of Kir2.1. ML192 (also known as ML133) has emerged as a potent and selective small-molecule inhibitor of Kir2.1, providing a valuable chemical probe for in vitro studies of Kir2.x channel function.[1][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in understanding Kir2.1-mediated signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Potency of this compound against Kir2.1

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 290 nM | pH 8.5, Manual Patch Clamp | [2][4] |

| IC₅₀ | 1.8 µM | pH 7.4, Manual Patch Clamp | [2][4][5] |

| IC₅₀ | 9.1 µM | pH 6.5, Manual Patch Clamp | [4] |

| Hill Slope | > 1 | at all pH levels | [4] |

Table 2: Selectivity of this compound against other Ion Channels

| Channel | IC₅₀ | Fold Selectivity (vs. Kir2.1 at pH 7.4) | Reference |

| Kir1.1 (ROMK) | > 30 µM | > 16.7-fold | [4] |

| Kir4.1 | 76 µM | 42.2-fold | [2] |

| Kir7.1 | 33 µM | 18.3-fold | [2] |

| hERG | Modest Inhibition | Not specified | [1][4] |

Mechanism of Action

This compound exhibits a pH-dependent inhibition of Kir2.1 channels, with its potency significantly increasing at more alkaline pH.[2][4][6] This is attributed to the molecule's basic nitrogen (pKa ~8.8), suggesting that the neutral form of the compound is more membrane-permeant and able to access its binding site.[2][6] The Hill slope of greater than one for the block at all pH levels suggests a cooperative binding mechanism, where more than one inhibitor molecule may be required for channel block.[4]

Site-directed mutagenesis studies have identified two key amino acid residues in the M2 transmembrane segment of Kir2.1, D172 and I176, as critical determinants for the potency of this compound-mediated inhibition.[2] The corresponding residues in the this compound-insensitive Kir1.1 channel are N171 and C175.[2] A double mutation in Kir1.1 (N171D and C175I) was sufficient to confer this compound sensitivity, highlighting the importance of these residues for drug-channel interaction.[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

High-Throughput Screening (HTS) using a Thallium (Tl⁺) Flux Assay

This assay was instrumental in the initial discovery of this compound. It relies on the principle that Kir channels are permeable to Tl⁺ ions. Upon channel opening, Tl⁺ flows into the cells and can be detected by a Tl⁺-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Stably transfect HEK293 cells with the human Kir2.1 gene. Culture the cells in appropriate media until they form a confluent monolayer in 384-well plates.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.

-

Compound Addition: Add this compound or other test compounds at various concentrations to the wells.

-

Tl⁺ Stimulation: Add a stimulus solution containing Tl₂SO₄ to initiate Tl⁺ influx through the open Kir2.1 channels.

-

Fluorescence Reading: Measure the fluorescence intensity before and after the addition of the Tl⁺ stimulus using a plate reader.

-

Data Analysis: The change in fluorescence is proportional to the Tl⁺ influx and thus to Kir2.1 channel activity. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Characterization using Whole-Cell Patch Clamp

This technique provides a direct measure of the ionic currents flowing through Kir2.1 channels and is the gold standard for characterizing the potency and mechanism of action of channel modulators.

Protocol:

-

Cell Preparation: Use cells stably expressing Kir2.1 channels (e.g., HEK293 or CHO cells).[5]

-

Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 110 potassium aspartate, 30 KCl, 10 NaCl, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.2 with NaOH.[7]

-

External Bathing Solution: A standard external solution contains (in mM): 134 NaCl, 6 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES.[7] The pH of the external solution can be adjusted to 6.5, 7.4, or 8.5 to study the pH-dependence of this compound.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at a specific value (e.g., -50 mV).[7]

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) to elicit both inward and outward currents.[2][7]

-

Alternatively, use a step protocol (e.g., a step to -100 mV) to specifically measure the inward Kir2.1 current.[2]

-

-

Compound Application: Perfuse the external solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the currents before and after compound application. The percentage of current inhibition is calculated to determine the IC₅₀ value.

Visualizations

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Signaling Pathway of Kir2.1 in Macrophage-Mediated Inflammation

Caption: Kir2.1-mediated signaling in inflammation.

Applications in Research

This compound has been utilized as a chemical probe to investigate the diverse physiological roles of Kir2.1. For instance, studies have shown that Kir2.1-mediated membrane potential is crucial for nutrient acquisition in macrophages, which in turn supports the metabolic and epigenetic reprogramming required for inflammation.[8] By inhibiting Kir2.1 with this compound, researchers were able to demonstrate that the channel facilitates the cell surface retention of nutrient transporters like 4F2hc and GLUT1 by modulating plasma membrane phospholipid dynamics.[8] This highlights the utility of this compound in uncovering novel cellular functions of Kir2.1 beyond its classical role in electrogenesis.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kir2.1 channel. Its pH-dependent mechanism of action and the identification of key interacting residues provide a solid foundation for its use as a chemical probe. The detailed experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry to further elucidate the physiological and pathological functions of Kir2.1 and to aid in the development of novel therapeutics targeting this important ion channel.

References

- 1. A potent and selective small molecule Kir2.1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease [frontiersin.org]

- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inward rectifier potassium (Kir2.1) channels as end‐stage boosters of endothelium‐dependent vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kir2.1-mediated membrane potential promotes nutrient acquisition and inflammation through regulation of nutrient transporters - PMC [pmc.ncbi.nlm.nih.gov]

ML192: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the GPR55 Antagonist ML192

This guide provides a detailed overview of the chemical and biological properties of this compound, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of GPR55. This document outlines this compound's chemical characteristics, its mechanism of action, and detailed experimental protocols for its study.

Chemical Properties

This compound, with the CAS number 460331-61-7, is a synthetic small molecule.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 460331-61-7 | [1] |

| IUPAC Name | Furan-2-yl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |

| Molecular Formula | C₂₀H₂₂N₄O₂S | [1] |

| Molecular Weight | 382.48 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of GPR55. Its mechanism of action involves the inhibition of downstream signaling pathways initiated by GPR55 activation. Specifically, this compound has been shown to inhibit β-arrestin trafficking, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the translocation of protein kinase C βII (PKCβII).

The signaling cascade initiated by GPR55 activation and antagonized by this compound is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

The general workflow for such a synthesis is illustrated below:

References

ML192: A GPR55 Antagonist and its Indirect Modulation of Neuronal Excitability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). While not directly targeting voltage-gated ion channels, this compound exerts a significant influence on neuronal excitability through its modulation of the M-current, a critical regulator of neuronal firing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the GPR55 signaling cascade and the subsequent impact on the M-current, which is generated by Kv7 (KCNQ) potassium channels. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The M-Current and Neuronal Excitability

The M-current is a non-inactivating, voltage-gated potassium current found in many types of neurons.[1] It is primarily mediated by the heteromeric assembly of Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3) potassium channel subunits.[1] The M-current is activated at subthreshold membrane potentials and plays a crucial role in stabilizing the resting membrane potential and preventing repetitive firing of action potentials.[1] Inhibition of the M-current leads to membrane depolarization and an increase in neuronal excitability, making it a key target for the modulation of neuronal function.

This compound and its Target: The GPR55 Receptor

This compound is a small molecule that has been identified as a selective antagonist of GPR55. GPR55 is a G protein-coupled receptor that is activated by various ligands, including the endogenous lipid lysophosphatidylinositol (LPI) and certain cannabinoids.[1] Emerging evidence has implicated GPR55 in a variety of physiological processes, including the regulation of neuronal function.

Mechanism of Action: How this compound Modulates Neuronal Excitability

The primary mechanism by which this compound influences neuronal excitability is through its antagonism of GPR55, which in turn prevents the inhibition of the M-current.[1] Activation of GPR55 has been shown to suppress the M-current, leading to an increase in neuronal excitability.[1] By blocking GPR55, this compound is predicted to disinhibit the M-current, thereby promoting a less excitable neuronal state.

The GPR55 Signaling Pathway Leading to M-Current Inhibition

The activation of GPR55 initiates a signaling cascade that culminates in the suppression of the M-current. This pathway involves the following key steps:

-

G Protein Coupling: GPR55 activation leads to the engagement of Gαq/11 G proteins.[1]

-

Phospholipase C Activation: Gαq/11 subsequently activates phospholipase C (PLC).[1]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for the proper functioning of Kv7 channels.

-

M-Current Inhibition: The depletion of PIP2 is a likely mechanism for the resulting inhibition of the M-current, as PIP2 is a known positive modulator of Kv7 channel activity.

This compound, by antagonizing GPR55, is expected to interrupt this signaling cascade at its inception, thereby preventing the downstream inhibition of the M-current.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the effects of GPR55 activation on the M-current.

Table 1: Potency of this compound as a GPR55 Antagonist

| Assay | IC50 | Cell Line | Notes |

| GPR55-mediated β-arrestin trafficking | 0.29 µM | U2OS cells | This compound inhibited trafficking induced by the GPR55 agonist ML186. |

| GPR55-mediated ERK1/2 phosphorylation | 1.1 µM | U2OS cells | This compound inhibited phosphorylation induced by a GPR55 agonist. |

Table 2: Effect of GPR55 Activation on M-Current

| Agonist | Concentration | M-Current Inhibition | Cell Line | Notes |

| Δ9-THC | 5 µM | 38 ± 7% | hGPR55-HEK293 cells co-expressing KCNQ2/KCNQ3 | THC is a known activator of GPR55.[1] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of M-Current

The following protocol is based on the methodology described by Lauckner et al. (2008) for recording M-currents in HEK293 cells.[1]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum. For M-current recordings, cells are transiently co-transfected with plasmids encoding human KCNQ2 and KCNQ3 subunits, along with a plasmid for human GPR55.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 2–5 MΩ are used as recording electrodes.

-

Solutions:

-

Internal Solution (pipette solution): Contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, and 0.2 NaGTP, with the pH adjusted to 7.3 with KOH.

-

External Solution (bath solution): Contains (in mM): 140 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 2 MgCl2, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

-

Recording Protocol:

-

Cells are voltage-clamped at a holding potential of -70 mV.

-

To elicit the M-current, a standard deactivation protocol is used: the membrane potential is stepped to -20 mV for 1 second to activate the M-current, and then stepped to more negative potentials (e.g., -60 mV) to observe the deactivating tail currents.

-

The steady-state M-current can be measured at the end of the depolarizing step.

-

To test the effect of compounds, the external solution containing the GPR55 agonist (e.g., Δ9-THC) is perfused onto the cell, and the M-current is recorded before, during, and after drug application. The effect of a GPR55 antagonist like this compound would be assessed by its ability to prevent the agonist-induced inhibition of the M-current.

-

Visualizations

Signaling Pathway of GPR55-Mediated M-Current Inhibition

Caption: GPR55 signaling pathway leading to M-current inhibition.

Experimental Workflow for Assessing this compound's Effect on M-Current

Caption: Workflow for electrophysiological assessment of this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the physiological roles of the GPR55 receptor. Its ability to indirectly modulate neuronal excitability by preventing the GPR55-mediated inhibition of the M-current highlights a novel mechanism for controlling neuronal firing. For drug development professionals, the GPR55-M-current axis presents a potential target for the development of new therapeutics for disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Further direct electrophysiological studies on this compound are warranted to quantify its precise effects on neuronal firing properties and to fully elucidate its therapeutic potential.

References

understanding the structure-activity relationship of ML192

An In-Depth Technical Guide to the Structure-Activity Relationship of ML192, a GPR55 Antagonist

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a selective antagonist of the G protein-coupled receptor 55 (GPR55). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions governing the antagonism of GPR55.

Introduction

GPR55 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] The discovery of selective ligands for GPR55 is crucial for elucidating its biological functions and for the development of novel therapeutics. This compound emerged from a high-throughput screening campaign as a potent and selective antagonist of GPR55.[3] This document details the SAR of this compound and its analogs, providing insights into the chemical features essential for its antagonist activity.

Structure-Activity Relationship of this compound and its Analogs

The core of this compound is a thienopyrimidine scaffold.[1][2] Systematic modifications of this scaffold have led to the identification of key structural features that influence its potency as a GPR55 antagonist. The SAR data for this compound and a series of its analogs are summarized in the table below. The activity of these compounds was primarily assessed using a β-arrestin recruitment assay, which measures the functional consequence of receptor activation.[1][2]

| Compound | R1 | R2 | R3 | GPR55 Antagonist IC50 (µM) [β-arrestin assay] |

| This compound | H | H | 2-furancarbonyl | 0.70 |

| 20 | H | H | H | 1.3 |

| 24 | H | CH3 | 2-furancarbonyl | 0.4 |

| 25 | H | CH3 | H | 0.7 |

| ML191 | - | - | - | 1.08 |

| ML193 | - | - | - | 0.22 |

Data sourced from multiple studies.[1][2][3]

The data reveals several important SAR trends:

-

The Thienopyrimidine Core: The unsubstituted thienopyrimidine scaffold (Compound 20) itself exhibits antagonist activity, indicating it is a key pharmacophore.[2]

-

Substitution at R2: The introduction of a dimethyl group at the R2 position (Compound 24) resulted in a significant increase in potency compared to this compound.[2] This suggests that this position can accommodate bulky substituents, potentially leading to enhanced hydrophobic interactions within the binding pocket.[2]

-

The R3 Group: The 2-furancarbonylpiperazinyl moiety at the R3 position of this compound is a critical determinant of its high potency.

GPR55 Signaling and Assay Workflow

GPR55 activation by its endogenous ligand, L-α-lysophosphatidylinositol (LPI), initiates several downstream signaling cascades.[1][3] One of the primary pathways involves the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate its own signaling events. Another important pathway is the activation of the MAPK/ERK signaling cascade.[1] The antagonist activity of this compound and its analogs is typically quantified by their ability to inhibit these agonist-induced signaling events.

Below are diagrams illustrating the GPR55 signaling pathway and a typical experimental workflow for identifying GPR55 antagonists.

Experimental Protocols

β-Arrestin Recruitment Assay

The antagonist activity of this compound and its analogs was primarily determined using a β-arrestin recruitment assay in Chinese Hamster Ovary (CHO) or U2OS cells stably overexpressing human GPR55.[1][2][3]

Methodology:

-

Cell Culture: CHO or U2OS cells co-expressing GPR55 and a β-arrestin-GFP fusion protein are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds (e.g., this compound analogs) for a specified period.

-

Agonist Stimulation: The GPR55 agonist, L-α-lysophosphatidylinositol (LPI), is added to the cells at a concentration corresponding to its EC50 or EC80 to induce receptor activation.

-

Imaging and Analysis: Following agonist stimulation, the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane (co-localizing with GPR55) is visualized and quantified using high-content imaging or a fluorescent plate reader.

-

Data Analysis: The inhibition of LPI-induced β-arrestin recruitment by the test compounds is used to calculate their IC50 values.

Serum Response Element (SRE) Assay

To confirm the antagonist activity in a G protein-dependent signaling pathway, a Serum Response Element (SRE) assay is employed. This assay measures the activation of the MAPK/ERK signaling pathway.[1]

Methodology:

-

Cell Line: Cells expressing GPR55 are transiently or stably transfected with a reporter plasmid containing the SRE promoter upstream of a luciferase gene.

-

Compound and Agonist Treatment: Cells are treated with the test compounds in the presence or absence of the GPR55 agonist LPI.

-

Luciferase Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The ability of the test compounds to inhibit LPI-induced luciferase expression is determined, and IC50 values are calculated.

Conclusion

The thienopyrimidine scaffold of this compound represents a valuable starting point for the design of potent and selective GPR55 antagonists. The structure-activity relationship studies have highlighted the importance of substitutions at the R2 and R3 positions of the thienopyrimidine core for achieving high antagonist potency. Further exploration of these positions, guided by the insights presented in this guide, may lead to the development of even more potent and drug-like GPR55 antagonists with therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ML133 as a Research Tool for Andersen-Tawil Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andersen-Tawil syndrome (ATS) is a rare genetic disorder characterized by a triad of symptoms: periodic paralysis, cardiac arrhythmias, and distinctive physical features.[1][2] The primary cause of ATS is loss-of-function mutations in the KCNJ2 gene, which encodes the inwardly rectifying potassium channel Kir2.1. This channel is crucial for maintaining the resting membrane potential in excitable cells, and its dysfunction leads to the diverse clinical manifestations of ATS. This technical guide provides a comprehensive overview of ML133, a potent and selective small-molecule inhibitor of the Kir2.x family of channels, and its application as a chemical probe to investigate the pathophysiology of Andersen-Tawil syndrome. This document details the mechanism of action of ML133, its selectivity profile, and experimental protocols for its use in studying Kir2.1 function and dysfunction in ATS.

Introduction to Andersen-Tawil Syndrome and the Role of Kir2.1

Andersen-Tawil syndrome is an autosomal dominant channelopathy.[1] Mutations in the KCNJ2 gene are responsible for the majority of ATS cases (ATS type 1). These mutations typically lead to a loss of function of the Kir2.1 channel, which can occur through various mechanisms, including impaired channel trafficking to the cell surface, altered channel gating, or a dominant-negative effect on wild-type subunits.[3][4][5]

The Kir2.1 channel is a critical component of the inward rectifier potassium current (IK1), which is essential for stabilizing the resting membrane potential of cardiomyocytes and skeletal muscle cells close to the potassium equilibrium potential. A reduction in IK1 leads to membrane depolarization, which can prolong the cardiac action potential, increase the propensity for arrhythmias, and alter muscle excitability, leading to episodes of paralysis.[1][6]

ML133: A Selective Inhibitor of the Kir2.x Channel Family

ML133 is a small molecule identified through high-throughput screening as a potent inhibitor of the Kir2.1 channel.[7] It serves as a valuable research tool for dissecting the physiological and pathological roles of Kir2.1 and other Kir2.x channels.

Mechanism of Action

ML133 acts as a pore blocker of the Kir2.1 channel.[8] Its inhibitory effect is pH-dependent, with increased potency at a more alkaline pH. This suggests that the neutral form of the molecule is more membrane-permeant, allowing it to access a binding site within the channel pore from the intracellular side.[8]

Quantitative Data: Selectivity and Potency of ML133

The selectivity and potency of ML133 have been characterized across various inwardly rectifying potassium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values of ML133 for different Kir channels, demonstrating its selectivity for the Kir2.x subfamily.

| Channel | IC50 (μM) at pH 7.4 | Reference |

| Kir2.1 | 1.8 | [8] |

| Kir2.2 | 2.9 | [8] |

| Kir2.3 | 4.0 | [8] |

| Kir2.6 | 2.8 | [8] |

| Kir1.1 (ROMK) | >300 | [8] |

| Kir4.1 | 76 | [8] |

| Kir7.1 | 33 | [8] |

Table 1: Potency and selectivity of ML133 against various Kir channels.

Experimental Protocols for Investigating Andersen-Tawil Syndrome with ML133

ML133 can be utilized in a variety of experimental settings to probe the function of Kir2.1 and the consequences of its dysfunction in ATS.

High-Throughput Screening for Kir2.1 Modulators

A thallium flux assay is a robust method for high-throughput screening (HTS) of Kir channel modulators. This assay relies on the permeability of potassium channels to thallium ions (Tl+) and the use of a Tl+-sensitive fluorescent dye.[7]

Experimental Workflow for Thallium Flux Assay:

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for characterizing the effects of compounds on ion channel function. This technique allows for the direct measurement of ionic currents across the cell membrane.

Detailed Protocol:

-

Cell Culture: Use a stable cell line expressing the Kir2.1 channel (wild-type or ATS mutant), such as HEK293 or CHO cells.

-

Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 110 KCl, 5 MgATP, 5 NaCl, 2 MgCl2, 5 HEPES. Adjust pH to 7.2 with KOH.

-

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell configuration.

-

Hold the membrane potential at a level where Kir2.1 channels are closed (e.g., -20 mV).

-

Apply a voltage protocol to elicit Kir2.1 currents. A typical protocol consists of a hyperpolarizing step to -100 mV to measure the inward current, followed by a voltage ramp from -100 mV to +100 mV to observe the current-voltage relationship.[8]

-

Perfuse the external solution containing ML133 at various concentrations to determine its effect on the Kir2.1 current.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for Kir2.1-PIP2 Interaction

The interaction between Kir2.1 and phosphatidylinositol 4,5-bisphosphate (PIP2) is crucial for channel function, and many ATS mutations disrupt this interaction. A BRET assay can be used to study this protein-lipid interaction in living cells.

Principle of the BRET Assay:

A higher BRET ratio indicates a closer proximity between Kir2.1 and PIP2. This assay can be used to screen for compounds that modulate this interaction or to characterize the effect of ATS mutations.

Investigating Andersen-Tawil Syndrome Pathophysiology with ML133

ML133 can be a powerful tool to create a pharmacological model of ATS and to understand the functional consequences of reduced Kir2.1 activity.

Modeling ATS in iPSC-Cardiomyocytes

Patient-derived induced pluripotent stem cell-cardiomyocytes (iPSC-CMs) carrying KCNJ2 mutations provide a relevant cellular model of ATS. By applying ML133 to healthy iPSC-CMs, one can mimic the reduced IK1 seen in ATS and study the downstream effects on action potential duration, calcium handling, and arrhythmogenesis. Conversely, studying the effects of potential therapeutic compounds on ATS iPSC-CMs can be benchmarked against the effects of ML133.

Signaling Pathways in Andersen-Tawil Syndrome

The primary signaling pathway disrupted in ATS involves the interaction of Kir2.1 with PIP2.

Loss-of-function mutations in Kir2.1, as seen in ATS, can impair the binding of PIP2, leading to reduced channel activity. This results in a decreased IK1 current, leading to depolarization of the resting membrane potential and prolongation of the action potential, which are key electrophysiological hallmarks of ATS. ML133, by blocking the channel pore, phenocopies the downstream electrical consequences of these mutations.

Conclusion

ML133 is an indispensable tool for researchers investigating the molecular basis of Andersen-Tawil syndrome. Its selectivity for the Kir2.x family of channels allows for the specific interrogation of the role of Kir2.1 in cellular electrophysiology. By using the experimental approaches outlined in this guide, scientists can further unravel the complex pathophysiology of ATS, identify novel therapeutic targets, and screen for potential drug candidates. The continued use of well-characterized chemical probes like ML133 will be instrumental in advancing our understanding and treatment of this rare and debilitating channelopathy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Multiple PIP2 binding sites in Kir2.1 inwardly rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

In Vitro Characterization of ML192 Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of ML192, a selective antagonist of the G protein-coupled receptor 55 (GPR55). The document details the potency of this compound through quantitative data, outlines the experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Potency of this compound

This compound has been demonstrated to be a potent antagonist of GPR55, effectively inhibiting downstream signaling pathways. The following table summarizes the key quantitative data regarding its in vitro potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function[1].

| Assay Type | Agonist Used | Cell Line | This compound IC50 (µM) | Reference |

| β-arrestin Trafficking | L-α-lysophosphatidylinositol (LPI) | U2OS | 0.70 | |

| β-arrestin Trafficking | ML186 | U2OS | 0.29 | |

| ERK1/2 Phosphorylation | - | U2OS (GPR55-expressing) | 1.1 |

Experimental Protocols

The characterization of this compound potency involves several key in vitro assays designed to measure its ability to antagonize GPR55 activation and downstream signaling events.

β-Arrestin Trafficking Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a critical step in receptor desensitization and signaling.

Principle: Upon agonist-induced activation of GPR55, β-arrestin translocates from the cytoplasm to the receptor at the cell membrane. This translocation can be visualized and quantified using various methods, such as the Transfluor® technology, which employs a β-arrestin-green fluorescent protein (GFP) fusion protein.

Methodology:

-

Cell Culture: Human U2OS cells stably co-expressing GPR55 and a β-arrestin-GFP fusion protein are cultured in appropriate media and seeded into 96-well or 384-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: An agonist, such as L-α-lysophosphatidylinositol (LPI) or the synthetic agonist ML186, is added to the wells to stimulate GPR55 activation.

-

Incubation: The plates are incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for β-arrestin translocation.

-

Imaging and Analysis: The translocation of β-arrestin-GFP is visualized and quantified using a high-content imaging system. The formation of fluorescent puncta within the cytoplasm, indicative of receptor internalization with β-arrestin, is measured.

-

Data Analysis: The percentage of inhibition of agonist-induced β-arrestin translocation is calculated for each concentration of this compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the GPR55 signaling cascade.

Principle: GPR55 activation leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. This phosphorylation can be detected and quantified using methods like AlphaScreen® SureFire® or cell-based ELISAs.

Methodology:

-

Cell Culture: U2OS cells endogenously or recombinantly expressing GPR55 are cultured and seeded into 96-well plates. Cells are typically serum-starved for a period before the assay to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Cells are pre-incubated with different concentrations of this compound or a vehicle control.

-

Agonist Stimulation: Cells are stimulated with a GPR55 agonist (e.g., LPI) for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: The cells are lysed to release intracellular proteins.

-

Detection and Quantification: The level of phosphorylated ERK1/2 in the cell lysates is measured using a specific detection kit (e.g., AlphaScreen® or ELISA). This typically involves the use of antibodies specific for the phosphorylated form of ERK1/2.

-

Data Analysis: The inhibition of agonist-induced ERK1/2 phosphorylation by this compound is calculated, and the IC50 value is determined from the concentration-response curve.

PKCβII Translocation Assay

This assay evaluates the effect of this compound on the translocation of Protein Kinase C βII (PKCβII), another downstream effector of GPR55 signaling.

Principle: Activation of GPR55 can lead to the activation of Phospholipase C (PLC), which in turn activates PKC isoforms, including PKCβII, causing their translocation from the cytoplasm to the plasma membrane.

Methodology:

-

Cell Culture: Cells expressing GPR55 (e.g., U2OS) are seeded onto imaging plates. Cells may be transfected with a PKCβII-GFP fusion protein to visualize its translocation.

-

Compound Treatment: Cells are pre-treated with this compound at various concentrations.

-

Agonist Stimulation: A GPR55 agonist is added to stimulate the signaling pathway.

-

Imaging: The subcellular localization of PKCβII-GFP is monitored using live-cell imaging or by fixing the cells at specific time points after stimulation.

-

Analysis: The translocation of PKCβII-GFP from the cytoplasm to the plasma membrane is quantified by measuring the change in fluorescence intensity at the membrane versus the cytoplasm.

-

Data Analysis: The inhibitory effect of this compound on agonist-induced PKCβII translocation is determined, and potency can be expressed as the concentration required to achieve a certain level of inhibition. This compound has been shown to reduce the translocation of PKCβII in cells with the Wild-Type GPR55 receptor.

Mandatory Visualization

GPR55 Signaling Pathway and this compound Inhibition

References

Methodological & Application

Application Notes and Protocols for ML192 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML192 is a selective inhibitor of the inwardly rectifying potassium (Kir) channel subfamily Kir2.x.[1] Inwardly rectifying potassium channels are crucial in setting the resting membrane potential and controlling cellular excitability in various cell types, including neurons, cardiomyocytes, and endothelial cells.[2][3][4] Inhibition of these channels leads to membrane depolarization, which can have significant downstream effects on cellular function, such as modulating cell proliferation, differentiation, and influencing the shape of the cardiac action potential.[2][3][5][6] This document provides detailed protocols for the use of this compound (also reported as ML133) in patch-clamp electrophysiology experiments to characterize its effects on Kir2.1 channels.

Data Presentation

Table 1: Inhibitory Potency of ML133 on Kir2.1 Channels

| Parameter | Value | Conditions |

| IC₅₀ | 1.8 µM | pH 7.4 |

| IC₅₀ | 9.1 µM | pH 6.5 |

| IC₅₀ | 0.29 µM | pH 8.5 |

Data from manual whole-cell patch-clamp experiments on HEK293 cells stably expressing Kir2.1.

Table 2: Selectivity Profile of ML133

| Channel | IC₅₀ |

| mKir2.1 | 1.8 µM |

| hKir2.2 | 2.9 µM |

| hKir2.3 | 4.0 µM |

| hKir2.6 | 2.8 µM |

| rKir1.1 | > 300 µM |

| rKir4.1 | 76 µM |

| hKir7.1 | 33 µM |

| hERG | 4.3 µM |

Data obtained at pH 7.4.[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Testing this compound

This protocol is designed for recording Kir2.1 currents from HEK293 cells stably expressing the channel, but can be adapted for other cell types.

1. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP, 0.3 Na₂GTP. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

2. Cell Preparation:

-

Culture HEK293 cells stably expressing Kir2.1 in appropriate media.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Fire-polish the pipette tips to improve seal formation.

-

Fill the pipettes with the internal solution and ensure there are no air bubbles.

4. Recording Procedure:

-

Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a Giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.

5. Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -20 mV.

-

Apply a voltage step to -120 mV for 500 ms to elicit the inward Kir2.1 current.

-

Follow with a voltage ramp from -120 mV to 0 mV over 1 second.

-

Return the potential to the holding potential of -20 mV.

-

Repeat this protocol every 30 seconds to monitor the current over time.

6. This compound Application:

-

Establish a stable baseline recording of the Kir2.1 current for several minutes.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Continuously record the current until a steady-state block is achieved.

-

To determine the dose-response relationship, apply increasing concentrations of this compound in a cumulative or non-cumulative manner.

7. Data Analysis:

-

Measure the peak inward current amplitude at -120 mV.

-

Normalize the current amplitude in the presence of this compound to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ and Hill coefficient.

Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits Kir2.1, leading to membrane depolarization.

Experimental Workflow for this compound Characterization

Caption: Workflow for patch-clamp analysis of this compound effects.

Logical Relationship of Kir2.1 Inhibition and Cellular Consequences

Caption: Downstream effects of Kir2.1 channel inhibition.

References

- 1. ML 133 hydrochloride [otavachemicals.com]

- 2. The consequences of disrupting cardiac inwardly rectifying K(+) current (I(K1)) as revealed by the targeted deletion of the murine Kir2.1 and Kir2.2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The consequences of disrupting cardiac inwardly rectifying K+ current (IK1) as revealed by the targeted deletion of the murine Kir2.1 and Kir2.2 genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional role of inward rectifier current in heart probed by Kir2.1 overexpression and dominant-negative suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Kir2.1 channel-induced depolarization promotes cell biological activity and differentiation by modulating autophagy in late endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of Kir2.1 potassium channels depolarizes spinal microglial cells, reduces their proliferation, and attenuates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML192 in Cultured Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML192 (also known as VU0456810) is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit. In the heart, the predominant GIRK channel isoform is GIRK1/GIRK4, which is a key effector of parasympathetic signaling. Activation of these channels leads to potassium efflux, membrane hyperpolarization, and a decrease in cardiomyocyte excitability. These application notes provide detailed protocols for the use of this compound in cultured cardiomyocytes to study its effects on cardiac electrophysiology and calcium dynamics.

Mechanism of Action

This compound directly activates GIRK1-containing channels, leading to an increase in potassium (K+) conductance. In cardiomyocytes, this results in a hyperpolarization of the resting membrane potential and a shortening of the action potential duration. This mimics the effect of acetylcholine released from the vagus nerve, which activates muscarinic M2 receptors coupled to GIRK channels.

Signaling Pathway of GIRK Channel Activation in Cardiomyocytes

Caption: Signaling pathway of GIRK channel activation in cardiomyocytes.

Data Presentation

The following tables summarize the expected quantitative effects of a GIRK channel activator on the electrophysiological properties of atrial cardiomyocytes, based on studies using acetylcholine and adenosine.[1] Similar effects are anticipated with the application of this compound.

Table 1: Effect of GIRK Channel Activation on Action Potential Duration (APD) and Resting Membrane Potential (RMP) in Rat Atria [1]

| Parameter | Control | Acetylcholine (1 µM) | N6-cyclopentyladenosine (CPA, 100 nM) |

| APD90 (ms) | 43.8 ± 2.0 | 18.1 ± 1.1 | 18.5 ± 1.2 |

| RMP (mV) | -76.3 ± 0.6 | -84.1 ± 0.8 | -84.3 ± 0.9 |

Table 2: Reversal of GIRK Activation Effects by a Specific Inhibitor (rTertiapin Q) [1]

| Parameter | Acetylcholine (1 µM) | Acetylcholine (1 µM) + rTertiapin Q (30 nM) |

| APD90 (ms) | 18.1 ± 1.1 | 48.7 ± 2.4 |

| RMP (mV) | -84.1 ± 0.8 | -74.9 ± 0.6 |

Experimental Protocols

Cardiomyocyte Culture

Protocols for isolating and culturing cardiomyocytes can vary depending on the source (e.g., neonatal rat, adult mouse, or human induced pluripotent stem cells - hiPSCs). Below is a generalizable protocol for hiPSC-derived cardiomyocytes.

Materials:

-

hiPSC-derived cardiomyocytes

-

Cardiomyocyte maintenance medium

-

Fibronectin-coated culture plates

-

Phosphate-buffered saline (PBS)

-

TrypLE Express

-

DMEM/F12 medium with 10% FBS

Procedure:

-

Thaw cryopreserved hiPSC-derived cardiomyocytes according to the manufacturer's instructions.

-

Plate the cells on fibronectin-coated plates in cardiomyocyte maintenance medium.

-

Culture the cells at 37°C in a 5% CO2 incubator.

-

Change the medium every 2-3 days.

-

Cardiomyocytes should be spontaneously contracting and ready for experiments within 7-10 days of plating.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution and store at -20°C.

-

For experiments, dilute the stock solution to the desired final concentration in the appropriate culture or recording medium. The final DMSO concentration should not exceed 0.1%.

Electrophysiology (Patch-Clamp)

Objective: To measure the effect of this compound on the action potential and membrane currents of single cardiomyocytes.

Materials:

-

Cultured cardiomyocytes on glass coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)

-

This compound working solutions

Procedure:

-

Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Obtain a gigaohm seal on a single cardiomyocyte and establish whole-cell configuration.

-

In current-clamp mode, record baseline spontaneous or paced action potentials.

-

Perfuse the chamber with the desired concentration of this compound (e.g., 0.1 - 10 µM) and record the changes in resting membrane potential and action potential duration.

-

In voltage-clamp mode, apply appropriate voltage protocols to elicit specific ion currents and assess the effect of this compound on the GIRK current.

Calcium Imaging

Objective: To measure the effect of this compound on intracellular calcium transients in cardiomyocytes.

Materials:

-

Cultured cardiomyocytes on glass-bottom dishes

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Confocal or fluorescence microscope with a high-speed camera

-

This compound working solutions

Procedure:

-

Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.

-

Incubate the cardiomyocytes with the loading solution for 20-30 minutes at 37°C.

-

Wash the cells twice with Tyrode's solution and incubate for a further 20 minutes to allow for de-esterification of the dye.

-

Mount the dish on the microscope and record baseline spontaneous or electrically stimulated calcium transients.

-

Perfuse the cells with this compound and record the changes in the amplitude, duration, and frequency of the calcium transients.

Cytotoxicity Assay

Objective: To assess the potential toxicity of this compound on cardiomyocytes.

Materials:

-

Cultured cardiomyocytes in a 96-well plate

-

MTT or LDH cytotoxicity assay kit

-

This compound working solutions

Procedure:

-

Plate cardiomyocytes in a 96-well plate and culture until a stable, beating monolayer is formed.

-

Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Perform the MTT or LDH assay according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a plate reader to determine cell viability.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in cardiomyocytes.

Safety and Toxicity

There is limited published data on the specific cardiotoxicity of this compound. As with any novel compound, it is essential to perform thorough safety evaluations. The provided cytotoxicity assay protocol can be used as a starting point to assess the potential for this compound to induce cell death in cardiomyocytes. It is also recommended to evaluate for pro-arrhythmic potential by examining for early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) during electrophysiological recordings.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Inhibition of Kir2.1 Currents by ML133 (formerly referenced as ML192)

A Note on Compound Identification: Initial searches for "ML192" as a Kir2.1 inhibitor did not yield specific results. The scientific literature extensively documents ML133 as a potent and selective inhibitor of Kir2.1 channels. It is highly probable that "this compound" was a typographical error. This document will proceed with the detailed data and protocols for ML133.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML133 to inhibit Kir2.1 (inwardly rectifying potassium channel 2.1) currents. This document includes quantitative data on inhibitory concentrations, detailed experimental protocols for key assays, and visualizations of experimental workflows.

Data Presentation

The inhibitory potency of ML133 against Kir2.1 channels is notably dependent on the extracellular pH. The half-maximal inhibitory concentration (IC50) values from manual patch-clamp electrophysiology experiments are summarized below.

| Compound | Target | Assay | pH | IC50 | Hill Slope (nH) | Reference |

| ML133 | Kir2.1 | Manual Patch Clamp | 8.5 | 0.29 µM (290 nM) | 4.0 | [1][2] |

| ML133 | Kir2.1 | Manual Patch Clamp | 7.4 | 1.8 µM | 1.7 | [1][2] |

| ML133 | Kir2.1 | Manual Patch Clamp | 6.5 | 9.1 µM (or 10.0 µM) | 1.8 | [1][2] |

| ML133 | Kir2.1 | Automated Patch Clamp | Not Specified | 13.6 µM | Not Specified | [1] |

| ML133 | Kir1.1 (ROMK) | Manual Patch Clamp | 7.4 | >300 µM | Not Specified | [2] |

| ML133 | Kir4.1 | Not Specified | Not Specified | 76 µM | Not Specified | [2] |

| ML133 | Kir7.1 | Not Specified | Not Specified | 33 µM | Not Specified | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kir2.1 Inhibition Assay

This protocol is designed to measure the inhibitory effect of ML133 on Kir2.1 channels expressed in a heterologous system, such as HEK293 cells.

1.1. Cell Culture and Transfection:

-

HEK293 cells are stably transfected with a plasmid containing the human KCNJ2 gene (encoding Kir2.1).

-

Cells are cultured in standard DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

-

For experiments, cells are plated onto glass coverslips and allowed to adhere.

1.2. Solutions and Reagents:

-

External (Bath) Solution:

-

140 mM KCl

-

2 mM MgCl₂

-

2 mM CaCl₂

-

10 mM HEPES

-

Adjust pH to 6.5, 7.4, or 8.5 with KOH.[1]

-

-

Internal (Pipette) Solution:

-

140 mM KCl

-

2 mM EDTA

-

10 mM HEPES

-

Adjust pH to 7.4 with KOH.[1]

-

-

ML133 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

1.3. Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-4 MΩ when filled with the internal solution.[1]

-

Establish a whole-cell patch-clamp configuration on a Kir2.1-expressing HEK293 cell.

-

Hold the cell at a membrane potential of 0 mV.

-

Apply a voltage step to -100 mV for 500 ms to elicit a large inward Kir2.1 current. This step is repeated at a set interval (e.g., every 10 or 30 seconds).[1][2]

-

Following the step, a voltage ramp from -100 mV to +100 mV can be applied to monitor the current-voltage relationship and assess the quality of the recording.[2]

-

After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of ML133.

-

Record the current inhibition over time until a steady-state block is achieved.

-

Wash out the compound to observe the reversibility of the block.

-

Data are acquired using an appropriate amplifier (e.g., Axopatch 200B) and software (e.g., pClamp). Currents are typically filtered at 1 kHz and sampled at 5 kHz.[1]

-

Perform 75% series resistance compensation to minimize voltage errors.[1]

Thallium (Tl⁺) Flux Assay for High-Throughput Screening

This assay is a surrogate for potassium flux and is suitable for primary screening of Kir2.1 inhibitors.

2.1. Cell Plating:

-

Plate HEK293 cells stably expressing Kir2.1 into 384-well plates.[1]

2.2. Assay Procedure:

-

Treat the cells with test compounds (e.g., ML133 at various concentrations) or vehicle (DMSO) control. A typical screening concentration is 10 µM.[2]

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Measure the baseline fluorescence using a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000).[1]

-

Add a stimulus buffer containing thallium to the wells.

-

Immediately measure the increase in intracellular fluorescence as Tl⁺ enters the cells through open Kir2.1 channels.

-

Inhibitors of Kir2.1 will reduce the rate of Tl⁺ influx and thus the rate of fluorescence increase.

Visualizations

References

- 1. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing ML192 Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML192 is a selective antagonist of the G protein-coupled receptor 55 (GPR55). Its utility in in vitro studies hinges on the accurate and consistent preparation of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility. This compound has a molecular weight of 382.48 g/mol and a molecular formula of C₂₀H₂₂N₄O₂S[1].

Data Presentation

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 382.48 g/mol | [1] |

| Molecular Formula | C₂₀H₂₂N₄O₂S | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from commercial availability |

| Long-term Storage | -80°C (in solvent for up to 6 months) | [1][2] |

| Short-term Storage | -20°C (in solvent for up to 1 month) | [2] |

| Powder Storage | -20°C | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

-

Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.825 mg of this compound (see calculation below). Calculation:

-

Desired Concentration (M) = 0.010 mol/L

-

Molecular Weight ( g/mol ) = 382.48 g/mol

-

Desired Volume (L) = 0.001 L

-

Mass (mg) = 0.010 mol/L * 382.48 g/mol * 0.001 L * 1000 mg/g = 3.825 mg

-

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and aliquot number.

Mandatory Visualizations

This compound Mechanism of Action: Antagonism of GPR55 Signaling

This compound acts as a selective antagonist of GPR55. Upon activation by an agonist, GPR55 couples to Gαq, Gα12, and Gα13 proteins. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC) and RhoA. PLC activation leads to an increase in intracellular calcium ([Ca²⁺]i), while RhoA activation influences cytoskeletal dynamics. Furthermore, GPR55 activation can lead to the phosphorylation of ERK1/2. As an antagonist, this compound blocks these signaling pathways.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram outlines the logical steps for preparing a stock solution of this compound.

References

Application of ML192 in High-Throughput Screening for GPR55 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML192 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] GPR55 has emerged as a novel therapeutic target implicated in various physiological and pathological processes, including inflammatory pain, neuropathic pain, and cancer.[3][4] this compound inhibits GPR55 signaling by blocking downstream events such as β-arrestin trafficking, ERK1/2 phosphorylation, and PKCβII translocation.[1][4] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize GPR55 antagonists.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity on GPR55 signaling pathways.

| Assay | Cell Line | Agonist | IC50 (µM) | Reference |

| β-arrestin Trafficking | U2OS | L-α-lysophosphatidylinositol (LPI) | 0.70 | [4] |

| β-arrestin Trafficking | CHO | L-α-lysophosphatidylinositol (LPI) | Not Specified | [2] |

| ERK1/2 Phosphorylation | U2OS | L-α-lysophosphatidylinositol (LPI) | 1.1 | [4] |

| PKCβII Translocation | U2OS | L-α-lysophosphatidylinositol (LPI) | Not Specified | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR55 signaling pathway and a general workflow for a high-throughput screening campaign using this compound as a control.

Caption: GPR55 Signaling Pathway and this compound Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]